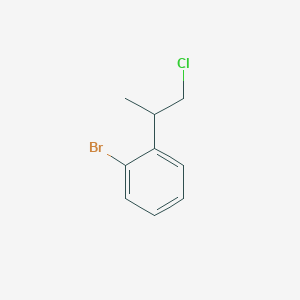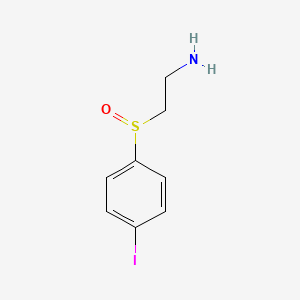![molecular formula C13H17NO3 B13209716 4-[(4-Ethylbenzoyl)amino]butanoic acid](/img/structure/B13209716.png)
4-[(4-Ethylbenzoyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-ethylphenyl)formamido]butanoic acid is an organic compound with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . This compound is characterized by the presence of a butanoic acid moiety attached to a formamido group, which is further connected to a 4-ethylphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ethylphenyl)formamido]butanoic acid typically involves the reaction of 4-ethylphenylamine with butanoic acid derivatives under controlled conditions. One common method includes the use of formic acid as a formylating agent to introduce the formamido group. The reaction is carried out under reflux conditions with appropriate catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of 4-[(4-ethylphenyl)formamido]butanoic acid often employs large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The process may involve multiple purification steps, including crystallization and recrystallization, to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-[(4-ethylphenyl)formamido]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formamido group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
4-[(4-ethylphenyl)formamido]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(4-ethylphenyl)formamido]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active sites, while the butanoic acid moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylphenyl)formamido]butanoic acid
- 4-[(4-ethylphenyl)acetamido]butanoic acid
- 4-[(4-ethylphenyl)formamido]pentanoic acid
Uniqueness
4-[(4-ethylphenyl)formamido]butanoic acid is unique due to its specific structural features, such as the presence of the 4-ethylphenyl group and the formamido moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-[(4-ethylbenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-2-10-5-7-11(8-6-10)13(17)14-9-3-4-12(15)16/h5-8H,2-4,9H2,1H3,(H,14,17)(H,15,16) |
InChI Key |
AMXGXWFHGARVTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(Diethylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B13209663.png)

![tert-Butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13209683.png)
![8-Carbamoyl-2-methylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B13209689.png)
![4'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13209691.png)
![2,6-Dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13209697.png)

![4-[(3-Bromophenyl)methoxy]piperidine](/img/structure/B13209710.png)

![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B13209721.png)


